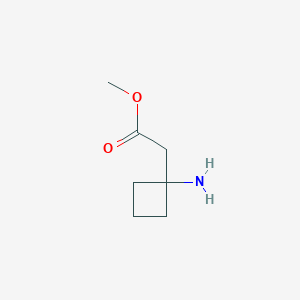
Methyl 2-(1-aminocyclobutyl)acetate
Descripción general
Descripción
Methyl 2-(1-aminocyclobutyl)acetate is a chemical compound with the CAS Number: 1199779-19-5 . It has a molecular weight of 143.19 . The IUPAC name for this compound is methyl (1-aminocyclobutyl)acetate . It is typically stored at temperatures below -10°C . The compound is usually in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO2/c1-10-6(9)5-7(8)3-2-4-7/h2-5,8H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 143.19 . The compound is typically stored at temperatures below -10°C .Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Anti-inflammatory Activity
Research in heterocyclic chemistry, crucial for pharmaceutical and agrochemical products, has led to the synthesis of compounds with significant anti-inflammatory activity. A study highlighted the synthesis of cyclic compounds through the condensation of Methyl-2-amino-4-Chlorobenzoate, yielding derivatives that exhibited higher anti-inflammatory activity than the standard drug Indomethacin (Osarumwense Peter Osarodion, 2020).
Synthesis and Characterization of Novel Compounds
Efforts in organic chemistry have established efficient routes for preparing enantiomers of cis-(2-aminocyclobutyl)acetic acid, demonstrating the versatility of these compounds in synthetic applications (Hawraà Awada et al., 2014).
Antioxidant and Enzyme Inhibition Studies
Transition metal complexes derived from novel amino acid bearing Schiff base ligands have been explored for their antioxidant properties and selective enzyme inhibitory activities, showcasing the potential for biochemical and therapeutic applications (M. Ikram et al., 2015).
Radiolabeling and Neuroprotection
Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate has been developed and labeled as a potential neuroprotective drug, illustrating the integration of chemistry and neurology in drug development (Meixiang Yu et al., 2003).
Vibrational Spectroscopy
Studies on the vibrational spectra of related cyclobutyl compounds have provided insights into their molecular structure and characteristic group frequencies, contributing to the understanding of their chemical properties (A. Selvarajan et al., 2013).
Safety and Hazards
The safety information for Methyl 2-(1-aminocyclobutyl)acetate indicates that it is a dangerous compound. The hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . The precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician), P330 (Rinse mouth), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Propiedades
IUPAC Name |
methyl 2-(1-aminocyclobutyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-6(9)5-7(8)3-2-4-7/h2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFKMNXXKRIIQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199779-19-5 | |
| Record name | methyl 2-(1-aminocyclobutyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1469720.png)
![2-(Piperazin-1-ylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B1469723.png)
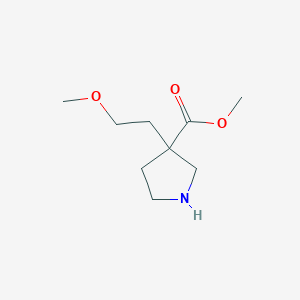
![1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride](/img/structure/B1469725.png)


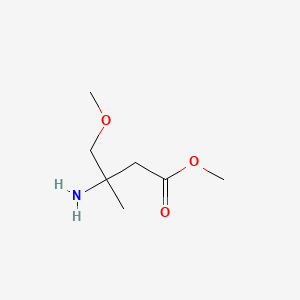

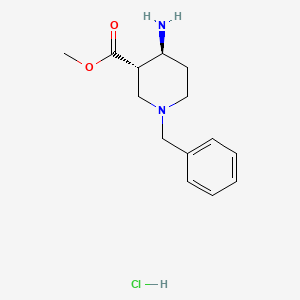

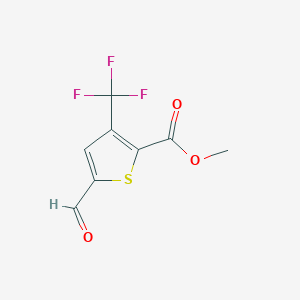
![4-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1469737.png)
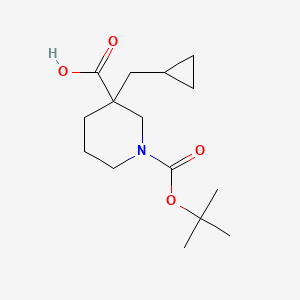
![[(3-Fluoro-2-thienyl)methyl]amine](/img/structure/B1469743.png)
